REACTION_CXSMILES
|
[C:1]1([O:7][CH2:8][CH:9]=[CH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][SiH:12]([CH3:14])[Cl:13]>[Pt].[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:7]([CH2:8][CH2:9][CH2:10][Si:12]([CH3:14])([CH3:11])[Cl:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
88.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further six hours under gentle reflux
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered into the mixture over the course of two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
falling to below 50° C
|
Type
|
DISTILLATION
|
Details
|
After fractional distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCC[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |